3,5-Dibromo-2-(trifluoromethoxy)aniline
Overview
Description
3,5-Dibromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core. It is a white to off-white solid with a melting point of 70-74°C .
Preparation Methods
The synthesis of 3,5-Dibromo-2-(trifluoromethoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-trifluoromethoxyaniline with bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,5-Dibromo-2-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dibromo-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological processes and lead to the desired effects in medicinal and industrial applications .
Comparison with Similar Compounds
3,5-Dibromo-2-(trifluoromethoxy)aniline can be compared with other similar compounds such as:
2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with different bromine positions.
3,5-Dibromo-4-(trifluoromethoxy)aniline: Another isomer with variations in the position of the trifluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dibromo-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRLHKJBXSCPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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